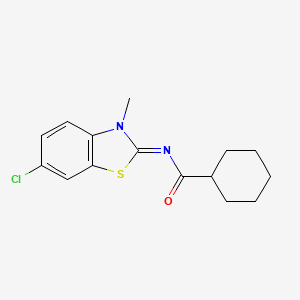

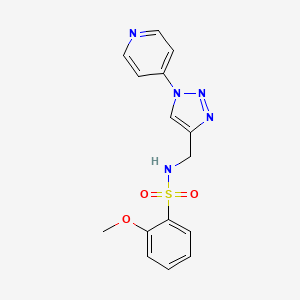

![molecular formula C22H27NO4 B2432504 N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide CAS No. 1607298-31-6](/img/structure/B2432504.png)

N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide” is a complex organic molecule. It contains a propanamide group, which is a common feature in many bioactive compounds . The molecule also has methoxyphenyl and dimethylphenyl groups, which are aromatic rings with methoxy and methyl substituents, respectively .

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its functional groups, including the aromatic rings, the amide group, and the methoxy groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications

Bioactive Constituent Identification

- Study on Jolyna laminarioides : Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, among other compounds, was isolated from Jolyna laminarioides. This compound exhibited chymotrypsin inhibitory activity and showed activity against Escherichia coli and Shigella boydii, indicating its potential for antibacterial and enzyme inhibition applications (Atta-ur-rahman et al., 1997).

Synthetic Methodology and Characterization

- Synthesis of Naproxen Derivative : N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was synthesized, indicating the application of related compounds in creating pharmaceutical derivatives through synthetic chemistry (S. Manolov et al., 2021).

Molecular Interaction Analysis

- Photoreactions of N,N-Dimethylpyruvamide : Investigated photoreactions in different solvents, offering insights into how related compounds might interact under specific conditions, potentially useful in photochemical applications (K. Shima et al., 1984).

Photoluminescent Zinc(II) Complexes

- Study on Schiff Bases and Zinc Complexes : The formation of photoluminescent zinc(II) complexes using Schiff bases derived from reactions similar to those involving N-[1-(2,4-Dimethylphenyl)propan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide showcases potential applications in materials science for creating photoluminescent materials (Anik Bhattacharyya et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[1-(2,4-dimethylphenyl)propan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-15-5-7-19(16(2)11-15)12-17(3)23-22(25)9-10-27-20-8-6-18(14-24)13-21(20)26-4/h5-8,11,13-14,17H,9-10,12H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGCXZWAJUVVLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C)NC(=O)CCOC2=C(C=C(C=C2)C=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/no-structure.png)

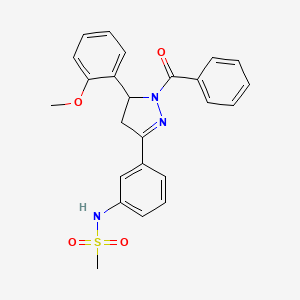

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2432432.png)

![4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride](/img/structure/B2432434.png)

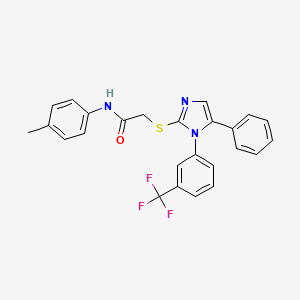

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2432435.png)

![Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2432440.png)

![ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432442.png)

![4-chloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2432443.png)